molecular formula C11H11NO2 B15305304 4-Ethynyl-D-phenylalanine HCl

4-Ethynyl-D-phenylalanine HCl

Cat. No.: B15305304
M. Wt: 189.21 g/mol
InChI Key: PPDNGMUGVMESGE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-D-phenylalanine HCl is a white to off-white solid that is soluble in water. It is a derivative of the amino acid phenylalanine, containing an ethynyl group. This compound has a specific stereochemistry, being the D-enantiomer of phenylalanine .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-D-phenylalanine HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethynyl-D-phenylalanine HCl involves its incorporation into proteins in place of phenylalanine. This can alter the structure and function of the protein, providing insights into protein dynamics and interactions. The ethynyl group can also participate in click chemistry reactions, enabling the labeling and tracking of proteins in biological systems .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(2R)-2-amino-3-(4-ethynylphenyl)propanoic acid

InChI

InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m1/s1

InChI Key

PPDNGMUGVMESGE-SNVBAGLBSA-N

Isomeric SMILES

C#CC1=CC=C(C=C1)C[C@H](C(=O)O)N

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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